molecular formula C3H8N2O2 B089647 (2-Aminoethyl)carbamic acid CAS No. 109-58-0

(2-Aminoethyl)carbamic acid

Cat. No. B089647
CAS RN: 109-58-0
M. Wt: 104.11 g/mol
InChI Key: RLRHPCKWSXWKBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Aminoethyl)carbamic acid and related compounds involves multiple methods, including asymmetric syntheses and catalytic processes. Aceña, Sorochinsky, and Soloshonok (2012) provide a comprehensive update on the development of methods for the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids, highlighting the use of phenylglycinol-derived chiral auxiliaries and the application of the Strecker reaction using chiral thioureas as organocatalysts (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The molecular structure of amino acids, including derivatives like (2-Aminoethyl)carbamic acid, is critical for their function and reactivity. The review by Schreier et al. (2012) on the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) discusses its incorporation into peptides to analyze backbone dynamics and secondary structure, demonstrating the impact of molecular structure on chemical properties and functionality (Schreier et al., 2012).

Chemical Reactions and Properties

Carboxylic acids, including (2-Aminoethyl)carbamic acid, participate in various chemical reactions, contributing to their biological and chemical properties. Jarboe, Royce, and Liu (2013) discuss the impact of carboxylic acids on microbial inhibitors, highlighting the role of these compounds in biocatalyst inhibition and their potential in industrial applications (Jarboe, Royce, & Liu, 2013).

Physical Properties Analysis

The review by Skonberg et al. (2008) on metabolic activation of carboxylic acids provides insights into the physical properties of these compounds, including their reactivity and potential role in adverse reactions and toxicity. This highlights the importance of understanding the physical properties of (2-Aminoethyl)carbamic acid and similar compounds in predicting their behavior in biological systems (Skonberg et al., 2008).

Chemical Properties Analysis

The chemical properties of (2-Aminoethyl)carbamic acid, such as its reactivity, stability, and interactions with other molecules, are crucial for its applications. The synthesis and biological properties review by Popova and Trifonov (2015) discusses amino acid analogues and derivatives containing tetrazolyl moieties, emphasizing their promising role in medicinal chemistry due to their high metabolic stability and ability to penetrate biological membranes (Popova & Trifonov, 2015).

Scientific Research Applications

  • Amination of Aryl Halides : It serves as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and aryl chlorides, allowing the preparation of anilines with sensitive functional groups (Mullick et al., 2010).

  • Glucuronidation in Mammalian Systems : It's involved in glucuronidation, an important mechanism for clearing endogenous and foreign chemicals in mammalian systems. Primary and secondary amines react with carbon dioxide to form carbamic acid, which then undergoes glucuronidation (Schaefer, 2006).

  • Reactions with CO2 : The reversible reactions between CO2 and primary alkylamines resulting in the formation of carbamic acids have been studied. These reactions have implications for CO2 entrapment and monitoring in various conditions, including aqueous solutions (Hampe & Rudkevich, 2003).

  • Formation in Neutral and Mildly Acid Reactions : Contrary to previous assumptions that carbamination of amino acids requires strongly alkaline media, it has been found that carbamino carboxylic acids can also form at neutral and mildly acid conditions (Neuberg et al., 1955).

  • Antimicrobial Activity in Health Care : Carbamic acid derivatives have been formulated into nanoparticles to increase biocompatibility and antimicrobial activity. These derivatives have shown significant antimicrobial activity with moderate cell compatibility (Wiegand et al., 2015).

  • Visualization in Biological Studies : Carbamic acid derivatives have been used in biological research, such as in the visualization of flavonoid therapeutics in vivo in model eukaryotes. This has provided valuable insights into the molecular basis of therapeutic activities (Ferrara & Thompson, 2019).

  • Catalytic Activity in Chemical Reactions : Studies on guanidinium-based ionic liquids in reactions involving CO2 have demonstrated that carbamic acid formation is a key step in these reactions. This insight has implications for the synthesis of compounds like propylene carbonate (Li et al., 2016).

  • Synthesis of Pharmaceuticals : Carbamic acid derivatives have been utilized in the synthesis of pharmaceuticals, such as the dopaminergic drug 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (Göksu et al., 2006).

  • Carbamate Formation in Amine Systems : Research on the formation of carbamates in amine systems has provided insights into the chemical behavior of carbamic acid under different conditions (Ciftja et al., 2014).

  • CO2 Absorption and Conversion : N-substituted amino acid salts have been studied for their ability to absorb CO2 and convert it into other compounds. This research has implications for environmental and industrial applications (Liu et al., 2012).

Future Directions

The production of complex molecules in ammonia–carbon dioxide ices is presumed to pass through species of formula H2NCO2 with further addition of ammonia and carbon dioxide . One possible landmark, carbamic acid, H2NCOOH, has been implicated among the products of warming and irradiation of such ices . This suggests that “(2-Aminoethyl)carbamic acid” could have potential applications in the field of astrochemistry .

properties

IUPAC Name

2-aminoethylcarbamic acid
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InChI

InChI=1S/C3H8N2O2/c4-1-2-5-3(6)7/h5H,1-2,4H2,(H,6,7)
Source PubChem
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InChI Key

RLRHPCKWSXWKBG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0059374
Record name (2-Aminoethyl)carbamic acid
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Molecular Weight

104.11 g/mol
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Physical Description

Light yellow solid; [MSDSonline]
Record name (2-Aminoethyl)carbamic acid
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Product Name

(2-Aminoethyl)carbamic acid

CAS RN

109-58-0
Record name N-(2-Aminoethyl)carbamic acid
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Record name Carbamic acid, N-(2-aminoethyl)-
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Record name (2-Aminoethyl)carbamic acid
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Record name (2-aminoethyl)carbamic acid
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Record name ETHYLENEDIAMINE CARBAMATE
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Record name (2-AMINOETHYL)CARBAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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